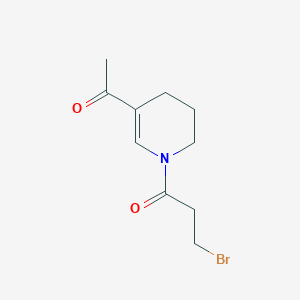![molecular formula C17H17FN4S B14223080 4-(4-Fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 821786-18-9](/img/structure/B14223080.png)
4-(4-Fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound that contains a thienopyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine typically involves the following steps:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using high-yielding reactions, cost-effective reagents, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(4-Fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly as an inhibitor of specific biological targets such as protein kinases.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential therapeutic benefits.
Chemical Biology: The compound serves as a tool for probing biological systems and elucidating the mechanisms of action of related compounds.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of protein kinases, which are enzymes that play crucial roles in cell signaling, growth, and differentiation . By inhibiting these enzymes, the compound can modulate various cellular processes and potentially exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine
- 4-(4-Chlorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine
- 4-(4-Bromophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine
Uniqueness
4-(4-Fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine substitution can significantly influence the compound’s biological activity, pharmacokinetics, and binding affinity to molecular targets . The fluorine atom can enhance the compound’s metabolic stability and improve its overall efficacy as a pharmaceutical agent.
Properties
CAS No. |
821786-18-9 |
|---|---|
Molecular Formula |
C17H17FN4S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-6-methyl-2-piperazin-1-ylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C17H17FN4S/c1-11-10-14-15(12-2-4-13(18)5-3-12)20-17(21-16(14)23-11)22-8-6-19-7-9-22/h2-5,10,19H,6-9H2,1H3 |
InChI Key |
RPAHSYFCNLXPPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


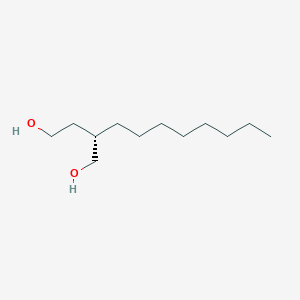



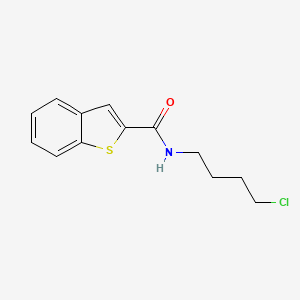
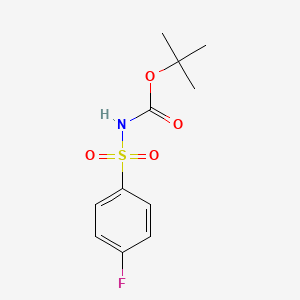

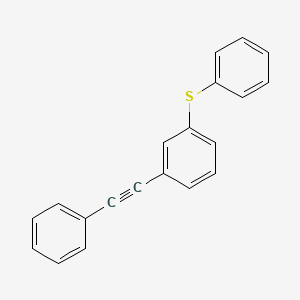
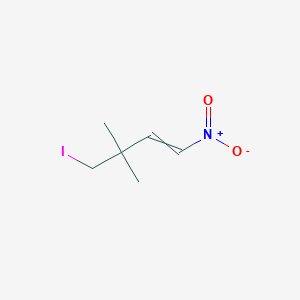
![1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline](/img/structure/B14223069.png)


